molecular formula C9H12BBrO3 B1284294 3-Bromo-5-propoxyphenylboronic acid CAS No. 871126-27-1

3-Bromo-5-propoxyphenylboronic acid

Cat. No.: B1284294
CAS No.: 871126-27-1
M. Wt: 258.91 g/mol
InChI Key: OHFYAFQVSGUNME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propoxyphenylboronic acid typically involves the following steps:

    Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 3-position of the phenyl ring.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-propoxyphenylboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The primary function of 3-Bromo-5-propoxyphenylboronic acid is as a reactant in organic synthesis. It does not have a specific mechanism of action in biological systems. its role in Suzuki-Miyaura coupling reactions involves the formation of a new carbon-carbon bond through the transmetalation of the boronic acid moiety to a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the final products formed in synthetic reactions. This makes it a valuable building block in the synthesis of complex organic molecules with specific properties.

Properties

IUPAC Name

(3-bromo-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYAFQVSGUNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584724
Record name (3-Bromo-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-27-1
Record name (3-Bromo-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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